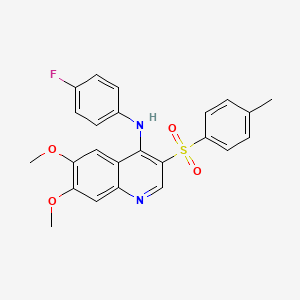

N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

CAS No.: 899726-55-7

Cat. No.: VC5045085

Molecular Formula: C24H21FN2O4S

Molecular Weight: 452.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899726-55-7 |

|---|---|

| Molecular Formula | C24H21FN2O4S |

| Molecular Weight | 452.5 |

| IUPAC Name | N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |

| Standard InChI | InChI=1S/C24H21FN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27) |

| Standard InChI Key | XXMOKUCDFXLYFW-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F |

Introduction

Molecular Formula

The molecular formula for N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is .

Structural Features

-

Quinoline Core: The compound features a quinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

-

Substituents:

-

A 4-fluorophenyl group attached to the nitrogen atom.

-

Two methoxy groups located at the 6 and 7 positions of the quinoline ring.

-

A 4-methylbenzenesulfonyl group at the 3 position.

-

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions, including:

-

Formation of the quinoline core through cyclization reactions.

-

Introduction of the fluorophenyl and methoxy groups via electrophilic aromatic substitution.

-

Sulfonation to attach the methylbenzenesulfonyl group.

Characterization Techniques

Characterization of this compound can be achieved using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and confirm the presence of specific functional groups.

-

Mass Spectrometry (MS): For molecular weight determination and structural elucidation.

-

Infrared Spectroscopy (IR): To identify functional groups based on characteristic absorption bands.

Pharmacological Potential

Compounds with similar structures have been studied for their biological activities, including:

-

Anticancer properties: Quinoline derivatives often exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial activity: Some derivatives display significant activity against bacterial and fungal pathogens.

Research Findings

Recent studies have indicated that quinoline-based compounds can inhibit specific enzymes or pathways involved in disease processes, making them candidates for drug development.

Drug Development

The unique combination of functional groups in N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine suggests potential applications in:

-

Targeted therapies for cancer treatment.

-

Development of antimicrobial agents.

Future Research Directions

Further research is warranted to explore:

-

Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

-

Mechanistic studies to understand how this compound interacts with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume